molecular formula C8H15BrSi B12574371 (3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane CAS No. 278781-98-9

(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane

Cat. No.: B12574371
CAS No.: 278781-98-9
M. Wt: 219.19 g/mol
InChI Key: PGJNEIOTKQGTLE-UHFFFAOYSA-N
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Description

(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane is an organosilicon compound that has garnered interest due to its unique chemical properties and versatility in organic synthesis. This compound is particularly valuable for the preparation of polyfunctional organosilanes, which are essential building blocks in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane typically involves a sequence of reactions starting from (Z)-1-trimethylsilyl-3-bromopenta-2,4-diene. A lithium-bromine exchange reaction is followed by the addition of the resulting intermediate onto carbonyl compounds to provide the corresponding dienyl alcohols. A Peterson-type γ-elimination promoted by a catalytic amount of trimethylsilyl triflate cross-conjugated gives triene systems, which rapidly react with appropriate dienophiles to yield tandem intermolecular Diels-Alder cycloadducts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The process typically includes the use of robust reaction conditions and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Addition Reactions: The compound can participate in Diels-Alder reactions with dienophiles to form cycloadducts.

    Elimination Reactions: Peterson-type γ-elimination can be used to form triene systems.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include lithium reagents for lithium-bromine exchange, trimethylsilyl triflate for elimination reactions, and various dienophiles for Diels-Alder reactions. Typical reaction conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound include dienyl alcohols, triene systems, and cycloadducts resulting from Diels-Alder reactions .

Scientific Research Applications

(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the conjugated diene system. These reactive sites allow the compound to undergo substitution, addition, and elimination reactions, leading to the formation of diverse chemical products .

Properties

CAS No.

278781-98-9

Molecular Formula

C8H15BrSi

Molecular Weight

219.19 g/mol

IUPAC Name

3-bromopenta-2,4-dienyl(trimethyl)silane

InChI

InChI=1S/C8H15BrSi/c1-5-8(9)6-7-10(2,3)4/h5-6H,1,7H2,2-4H3

InChI Key

PGJNEIOTKQGTLE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC=C(C=C)Br

Origin of Product

United States

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